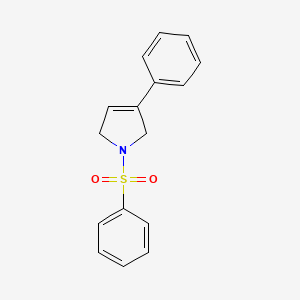
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the inhibition of specific enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species, which are involved in oxidative stress. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate have been extensively studied. The compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in various in vitro and in vivo models. It has also been shown to improve cognitive function and protect against neurodegenerative diseases. The compound has a favorable safety profile and does not show any significant toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yield and purity. It has a favorable safety profile and does not show any significant toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble and requires specific solvents for use in experiments. It also requires specific conditions of temperature and pressure for its synthesis, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. There is also potential for the development of novel derivatives of the compound with improved properties and efficacy. Further studies are needed to fully understand the potential applications and limitations of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate in scientific research.
Métodos De Síntesis
The synthesis of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the reaction of 2H-chromene-3-carboxylic acid with 2-amino-2-methyl-1-propanol and imidazole in the presence of a coupling agent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This method has been optimized for high yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons and can improve cognitive function.
Propiedades
IUPAC Name |
(2-imidazol-1-yl-2-methylpropyl) 2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,19-8-7-18-12-19)11-22-16(20)14-9-13-5-3-4-6-15(13)21-10-14/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJZDMJDPQQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC2=CC=CC=C2OC1)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)


![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)




![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)
